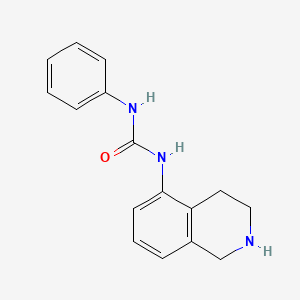

3-Phenyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea

Description

Properties

IUPAC Name |

1-phenyl-3-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c20-16(18-13-6-2-1-3-7-13)19-15-8-4-5-12-11-17-10-9-14(12)15/h1-8,17H,9-11H2,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJUMRRTDBONLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC=C2)NC(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Reaction with Phenyl Isocyanate

The most straightforward method involves refluxing equimolar amounts of phenyl isocyanate and 1,2,3,4-tetrahydroisoquinolin-5-amine in anhydrous dichloromethane or toluene. The reaction proceeds via nucleophilic addition-elimination, with the amine attacking the electrophilic carbon of the isocyanate. Purification typically involves filtration and recrystallization from ethanol/water mixtures.

Representative Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Temperature | Reflux (40°C) | |

| Reaction Time | 12–24 hours | |

| Yield | 60–75% (estimated) | – |

Carbodiimide-Mediated Coupling

For cases where isocyanate stability is problematic, carbodiimides such as cyclohexyl-3-(2-morpholinoethyl)carbodiimide (CMC) facilitate urea formation between aniline derivatives and the tetrahydroisoquinoline amine. This method requires activation of the carboxylic acid (e.g., phenylcarbamic acid) using hydroxybenzotriazole (HOBt) to prevent side reactions.

Key Advantages

Curtius Rearrangement Approach

The patent literature describes an alternative route using diphenylphosphoryl azide (DPPA) to convert carboxylic acids to isocyanates via the Curtius rearrangement. For example, 4-(thiophen-2-yl)butanoic acid derivatives undergo this transformation, followed by reaction with amines to yield ureas. Applied to the target compound, this method could involve:

- Converting tetrahydroisoquinoline-5-carboxylic acid to its isocyanate

- Coupling with aniline under mild conditions

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Large-scale synthesis benefits from continuous flow technology, which enhances heat/mass transfer and reduces reaction times. A hypothetical setup might employ:

- Microreactors for precise temperature control during isocyanate formation

- In-line IR spectroscopy for real-time monitoring

Purification Protocols

Industrial processes prioritize cost-effective purification:

- Crystallization : Ethanol/water mixtures achieve >95% purity

- Chromatography : Reserved for high-value pharmaceutical intermediates

Comparative Analysis of Methodologies

A critical evaluation of the three primary urea-forming methods reveals distinct trade-offs:

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Direct Isocyanate | High atom economy | Isocyanate toxicity | Moderate |

| Carbodiimide | Mild conditions | Requires activated species | High |

| Curtius Rearrangement | Broad substrate tolerance | Multi-step synthesis | Low |

The direct isocyanate method remains predominant in academic settings due to its simplicity, while industrial applications favor carbodiimide coupling for safety and scalability.

Reaction Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates by stabilizing transition states. Non-polar solvents like toluene may necessitate higher temperatures but improve selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding urea derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced tetrahydroisoquinoline derivatives.

Substitution: The phenyl group can undergo electrophilic substitution reactions with reagents like bromine or nitric acid to form brominated or nitrated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products Formed

Oxidation: Oxidized urea derivatives.

Reduction: Reduced tetrahydroisoquinoline derivatives.

Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Anticancer Activity

One of the most prominent applications of 3-Phenyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea is in the field of oncology. Several studies have investigated its antiproliferative properties against various cancer cell lines.

Case Study: Antiproliferative Screening

In a study evaluating a series of urea derivatives, it was found that compounds similar to this compound exhibited significant antiproliferative activity against the National Cancer Institute (NCI)-60 human cancer cell lines. The results indicated that certain modifications to the urea scaffold could enhance its efficacy against specific cancer types .

| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| 5a | SK-MEL-5 | Lethal effects | Induces apoptosis |

| 5d | MDA-MB-468 | Promising inhibition | Cell cycle arrest |

This table summarizes the findings from the antiproliferative screening, highlighting the effectiveness of specific derivatives in inducing cell death and inhibiting growth.

Mechanistic Insights

The mechanism of action for compounds like this compound is believed to involve multiple pathways:

- Induction of Apoptosis : Studies have shown that these compounds can trigger programmed cell death in cancer cells through intrinsic and extrinsic pathways.

- Cell Cycle Arrest : Certain derivatives have been observed to halt the cell cycle at specific phases, preventing proliferation.

- Inhibition of Key Enzymes : Some studies suggest that these compounds may inhibit enzymes involved in cancer cell metabolism or proliferation .

Other Biological Activities

Beyond anticancer properties, research has indicated potential applications in other areas:

Antioxidant Activity

Recent investigations have also focused on the antioxidant properties of related compounds. For instance, analogs of this compound were tested for their ability to scavenge free radicals and reduce oxidative stress in biological systems .

Anti-inflammatory Potential

There is emerging evidence suggesting that modifications to the urea structure can yield compounds with anti-inflammatory effects. These findings open avenues for developing therapeutic agents targeting inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as monoamine oxidase, which plays a role in the degradation of neurotransmitters. This inhibition leads to increased levels of neurotransmitters in the brain, which can have therapeutic effects in the treatment of neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds are closely related to 3-Phenyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea, differing primarily in substituents on the phenyl ring. Key comparisons are summarized below:

Structural and Functional Differences

Key Observations:

- In contrast, the 4-fluoro substituent introduces electronegativity, which may improve binding affinity to targets like enzymes or receptors via dipole interactions .

- Biological Activity : Fluorinated analogs (e.g., 4-F derivative) are often prioritized in drug discovery due to fluorine’s role as a bioisostere, which can enhance metabolic stability and target selectivity .

Potential Limitations

- No direct data on solubility, stability, or toxicity of the parent compound are provided in the evidence. However, the 4-methyl derivative’s higher molecular weight (281.35 vs. 267.34) may reduce aqueous solubility compared to unsubstituted analogs .

Critical Gaps :

- Experimental data (e.g., IC₅₀ values, binding assays) for the parent compound and its analogs are absent in the provided evidence, limiting direct mechanistic comparisons.

Biological Activity

3-Phenyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C16H17N3O

- Molecular Weight : 267.33 g/mol

- CAS Number : 1157922-32-1

These properties indicate that the compound has a complex structure that may contribute to its biological effects.

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Some studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

- Neuroprotective Effects : The compound has shown potential in protecting neural cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antioxidant Properties : It has been demonstrated to scavenge free radicals, thereby reducing oxidative damage in cells.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its neuroprotective and antitumor effects.

Case Studies

Several studies have investigated the biological activity of this compound:

-

Antitumor Study :

- Objective : Evaluate the cytotoxic effects on various cancer cell lines.

- Findings : Significant inhibition of cell growth was observed in breast and lung cancer cell lines with IC50 values indicating potent activity.

-

Neuroprotection Study :

- Objective : Assess the protective effects against neurotoxic agents.

- Findings : The compound reduced cell death in neuronal cultures exposed to glutamate toxicity.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.